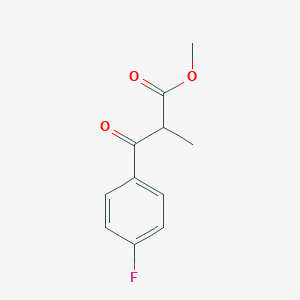

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

Description

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate |

InChI |

InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |

InChI Key |

DMUVRJOABCBIKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate typically proceeds via the esterification of the corresponding β-keto acid, 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid, with methanol under acidic conditions. The reaction is commonly catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, facilitating the formation of the methyl ester.

$$

\text{3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$

The reaction is typically conducted under reflux conditions for several hours to ensure complete conversion. After reaction completion, the mixture is cooled, and the product is isolated by solvent evaporation followed by purification using column chromatography.

Claisen Condensation Approach

An alternative synthetic strategy involves Claisen condensation between appropriate esters and aromatic ketones bearing the 4-fluorophenyl substituent. This method forms the β-ketoester intermediate, which can then be purified to yield the target compound.

Detailed Experimental Procedure (Representative)

Based on the supporting information from recent organic synthesis studies:

Reagents: 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid, methanol (anhydrous), sulfuric acid (catalytic amount), dry tetrahydrofuran (THF) as solvent.

Procedure: In a dry round-bottom flask under nitrogen atmosphere, the acid is dissolved in methanol and catalytic sulfuric acid is added. The mixture is refluxed for 4 to 8 hours. Progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, neutralized with sodium bicarbonate, and the solvent is removed under reduced pressure.

Purification: The crude product is subjected to silica gel column chromatography using a hexane/ethyl acetate gradient (typically 98:2 to 95:5) to isolate the pure methyl ester.

Yield: Reported yields range from 75% to 90% depending on reaction scale and purification efficiency.

Optimization Parameters

Key factors influencing the reaction efficiency and yield include:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Methanol (anhydrous) | Ensures effective esterification |

| Catalyst | Sulfuric acid (0.05-0.1 equiv) | Acid catalysis essential for ester formation |

| Temperature | Reflux (~65 °C for methanol) | Promotes reaction rate |

| Reaction time | 4-8 hours | Monitored by TLC |

| Purification solvent | Hexane/Ethyl acetate (1.5-2% EA) | Effective for column chromatography |

Analytical Characterization and Research Outcomes

Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- [^1H NMR](pplx://action/followup): Characteristic singlet at approximately 3.7 ppm corresponding to the methyl ester group (OCH3), aromatic protons of the 4-fluorophenyl ring appearing between 7.0–7.8 ppm.

- [^13C NMR](pplx://action/followup): Signals for carbonyl carbons at ~170–200 ppm (ester and ketone), aromatic carbons, and methyl groups.

- [^19F NMR](pplx://action/followup): Fluorine atom on the aromatic ring shows a distinct chemical shift, confirming substitution.

Mass Spectrometry (MS): Molecular ion peak consistent with C11H11FO3 (m/z 222.2), fragmentation patterns support the structure.

Infrared (IR) Spectroscopy: Strong absorption bands at ~1720 cm^-1 (ester C=O) and ~1680 cm^-1 (ketone C=O).

Research Data Tables

| Parameter | Observed Value | Method |

|---|---|---|

| Yield | 85% (average of two runs) | Gravimetric |

| Melting Point | 78-80 °C | Melting point apparatus |

| ^1H NMR (δ, ppm) | 3.7 (s, 3H, OCH3), 7.0-7.8 (m, Ar) | Bruker AVANCE III 400 MHz |

| ^13C NMR (δ, ppm) | 170 (ester C=O), 195 (ketone C=O) | Bruker AVANCE III 100 MHz |

| ^19F NMR (δ, ppm) | -115 to -120 | Bruker AVANCE III 376 MHz |

| MS (m/z) | 222.2 (M+) | Thermo Fisher LTQ Orbitrap |

Scale-Up and Industrial Considerations

- The synthesis can be scaled up using continuous flow reactors, which provide better temperature control, improved mixing, and higher yields.

- Automated systems ensure reproducibility and consistent product quality.

- Purification at scale typically involves crystallization or preparative chromatography.

Summary of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct esterification of β-keto acid with methanol under reflux | Simple, high yield, widely used | Requires strong acid, long reaction time |

| Claisen Condensation | Formation of β-ketoester via condensation of esters and ketones | Versatile, allows structural modifications | Multi-step, requires careful control |

| Continuous Flow Synthesis | Industrial scale with flow reactors | Scalable, efficient, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid.

Reduction: 3-(4-fluorophenyl)-2-methyl-3-hydroxypropanoate.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, emphasizing variations in substituents and their implications for physicochemical properties:

Structural and Functional Analysis:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound enhances the electrophilicity of the ketone at position 3, facilitating nucleophilic additions or condensations. Similarly, the 4-chlorophenyl analog (C₁₀H₉ClO₃) exhibits comparable reactivity but with increased lipophilicity due to chlorine’s larger atomic radius . In contrast, the 2-bromo derivative (C₁₀H₈BrFO₃) may undergo nucleophilic substitution more readily due to bromine’s leaving-group ability .

Physical Properties: Molecular Weight and Solubility: The ethyl ester analog (C₁₁H₁₁FO₃, MW 210.20) has a lower molecular weight and increased hydrophobicity compared to methyl esters, influencing solubility in organic solvents . Crystal Packing: Crystallographic data for Methyl 3-(4-chlorophenyl)-3-oxopropanoate (C₁₀H₉ClO₃) reveals weak intermolecular C–H···O hydrogen bonds, suggesting similar packing behavior in fluorinated analogs .

Synthetic Utility: Multicomponent Reactions: describes protocols for synthesizing substituted methyl propanoates, implying that the target compound could be synthesized via analogous routes involving ketone intermediates and esterification .

Biological Activity

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate, also known as methyl 3-(4-fluorophenyl)-3-oxopropanoate, is a synthetic organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

The molecular formula of this compound is C12H12FNO3, with a molecular weight of approximately 239.23 g/mol. The compound features a propanoate functional group linked to a ketone, along with a fluorinated phenyl ring that enhances its chemical reactivity and biological activity. The synthesis typically involves several steps, including the formation of the oxopropanoate group through various organic reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. A comparative analysis reveals:

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 3-(2-fluorophenyl)-3-oxopropanoate | 20.5 ± 0.4 (S. aureus) | Staphylococcus aureus |

| Methyl 3-chloro-3-(4-fluorophenyl)-2-oxopropanoate | 17.0 ± 0.3 (C. violaceum) | Chromobacterium violaceum |

The specific activity of this compound against these strains remains to be elucidated but is expected to be comparable due to structural similarities.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Compounds in this class often interact with key metabolic pathways, which can lead to therapeutic applications in treating diseases such as cancer and bacterial infections.

Case Studies and Research Findings

- Antibacterial Studies : In a study focusing on the antibacterial effects of similar compounds, methyl derivatives showed promising results against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the substituent groups attached to the phenyl ring.

- Anticancer Potential : Research has indicated that compounds resembling this compound may exhibit cytotoxic effects against cancer cell lines, providing a basis for further exploration in anticancer drug development.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen condensation or esterification of fluorophenyl-substituted β-keto acids. A reported method involves slow evaporation of a chloroform-methanol (1:1) solution to grow single crystals for structural confirmation . Optimization includes:

- Temperature control (room temperature for crystallization).

- Solvent polarity adjustments to improve yield.

- Monitoring reaction progress via TLC or HPLC to identify intermediates.

Q. How is the compound characterized to confirm its identity and purity?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify the methyl ester group (δ ~3.7 ppm for OCH) and fluorophenyl aromatic protons (δ ~7.2–8.1 ppm) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 222.2 (CHFO) and fragmentation patterns to confirm substituents.

- Infrared (IR) spectroscopy : Strong carbonyl stretches at ~1720 cm (ester) and ~1680 cm (ketone) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility of organic solvents during synthesis .

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example:

- Crystal system : Monoclinic (e.g., P2/n space group).

- Unit cell parameters : Typical values include a = 11.46 Å, b = 12.02 Å, c = 15.12 Å, β = 101.7°, with Z = 4 .

- Refinement : Use SHELXL for small-molecule refinement, applying constraints for H-atom positions and thermal parameters .

Q. What computational methods are suitable for studying electronic effects of the 4-fluorophenyl group?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the fluorine substituent.

- Molecular docking : Investigate interactions with biological targets (e.g., enzymes) if the compound is a drug intermediate .

- Hirshfeld surface analysis : Quantify intermolecular interactions (C–H···O, π-π stacking) from crystallographic data .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Case study : If NMR suggests a planar ketone group but XRD shows puckering, analyze torsional angles via Cremer-Pople parameters for non-planar rings .

- Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. solid state.

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Protecting groups : Temporarily block the ketone with ethylene glycol to direct functionalization at the ester group.

- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki) to modify the fluorophenyl ring without affecting the β-ketoester moiety .

- pH control : Perform nucleophilic additions under basic conditions to enhance enolate formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.